molecular formula C20H24N2O3 B1683514 Yohimbic Acid CAS No. 522-87-2

Yohimbic Acid

Cat. No.: B1683514
CAS No.: 522-87-2
M. Wt: 340.4 g/mol
InChI Key: AADVZSXPNRLYLV-GKMXPDSGSA-N
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Mechanism of Action

Target of Action

Yohimbic Acid, also known as Yohimbine, primarily targets the alpha-2-adrenergic receptors . These receptors play a crucial role in regulating neurotransmitter release and vascular resistance .

Mode of Action

This compound acts as an alpha-2-adrenergic blocker . It blocks presynaptic alpha-2 adrenergic receptors, leading to an increase in parasympathetic (cholinergic) activity and a decrease in sympathetic (adrenergic) activity . This interaction results in changes in blood vessel dilation and neurotransmitter release .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are as follows :

These properties impact the bioavailability of this compound, influencing how much of the compound reaches its target sites in the body .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the individual’s physiological state, such as their overall health, age, and presence of other medical conditions . Additionally, the compound’s efficacy and stability can be influenced by factors such as storage conditions and the presence of other compounds in the body .

Preparation Methods

Yohimbic acid can be synthesized through various methods. One common approach involves the demethylation of yohimbine. The synthetic route typically includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods often involve the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by chemical modification to obtain this compound .

Chemical Reactions Analysis

Yohimbic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .

Scientific Research Applications

Yohimbic acid has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, this compound is studied for its potential effects on cellular processes and signaling pathways. In medicine, it has been investigated for its vasodilatory properties and potential use in treating conditions such as osteoarthritis . Additionally, this compound is used in the industry for the development of new pharmaceuticals and therapeutic agents .

Comparison with Similar Compounds

Properties

IUPAC Name

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADVZSXPNRLYLV-GKMXPDSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048563
Record name Yohimbic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522-87-2
Record name Yohimbic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Yohimbic acid [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Yohimbic Acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096
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Record name Yohimbic acid
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Record name Yohimbic acid
Source European Chemicals Agency (ECHA)
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Record name YOHIMBIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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